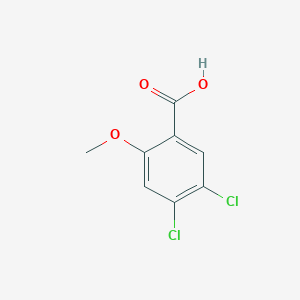

4,5-Dichloro-2-methoxybenzoic acid

概要

説明

4,5-Dichloro-2-methoxybenzoic acid is a compound that has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated for various biological activities and chemical properties. For instance, compounds derived from 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and evaluated for their agonistic and antagonistic properties on 5-HT4 receptors . Additionally, 3,5-dibromo-2-methoxybenzoic acid has been isolated from sea sponges and characterized by spectral methods and X-ray diffraction analysis .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and methodologies. For example, the synthesis of benzoates from 4-amino-5-chloro-2-methoxybenzoic acid involves the substitution of the piperidine ring with different groups to yield compounds with nanomolar affinity for 5-HT4 receptors . Another synthesis approach is described for 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, which is synthesized from ethyl 2-pentenoate and ethyl acetoacetate . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 4,5-dichloro-2-methoxybenzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques and theoretical calculations. For instance, the solid phase FTIR, FT-Raman, UV, and NMR spectra of 4-amino-5-chloro-2-methoxybenzoic acid have been recorded, and its structure has been optimized using density functional theory . Similarly, the structure of 3,5-dibromo-2-methoxybenzoic acid was established by spectral methods and X-ray diffraction analysis . These studies provide a foundation for understanding the molecular structure of 4,5-dichloro-2-methoxybenzoic acid.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 4,5-dichloro-2-methoxybenzoic acid has been explored in various contexts. For example, 4,5-dibenzothienylthiazole derivatives undergo photochromic ring-closing reactions followed by spontaneous elimination and substitution reactions . Additionally, the reactivity of 5-hydroxy-3-mercapto-4-methoxybenzoic acid as an affinity-labeling reagent for catechol O-methyltransferase has been studied . These findings can shed light on the potential chemical reactions that 4,5-dichloro-2-methoxybenzoic acid may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4,5-dichloro-2-methoxybenzoic acid have been characterized. For example, the nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid have been reported, indicating a small energy gap between the frontier molecular orbitals . The inhibitory activity of 5-substituted 3-hydroxy-4-methoxybenzoic acids on catechol O-methyltransferase has also been evaluated, with electron-withdrawing substituents enhancing their activity . These studies provide insights into the physical and chemical properties that could be expected for 4,5-dichloro-2-methoxybenzoic acid.

科学的研究の応用

Mineralization and Degradation Studies

One significant application of 4,5-Dichloro-2-methoxybenzoic acid (and related compounds) is in the study of mineralization and degradation processes. For example, Brillas et al. (2003) investigated the mineralization of dicamba (a related herbicide) in aqueous solutions using electro-Fenton and photoelectro-Fenton methods, revealing that photoelectro-Fenton allows for complete depollution of herbicide solutions (Brillas, Baños, & Garrido, 2003). Another study by Lee et al. (2008) explored the oxidative degradation of dicamba using zerovalent iron, demonstrating its rapid degradation in acidic environments (Lee, Kim, & Kim, 2008).

Environmental Protection and Toxicity Assessment

Dicamba, closely related to 4,5-Dichloro-2-methoxybenzoic acid, has been examined for its impact on environmental protection. Drzewicz et al. (2005) investigated the radiolytic degradation of dicamba, analyzing its effectiveness in decomposing herbicides in commercial preparations (Drzewicz et al., 2005). Additionally, the toxicity of similar benzoic acid derivatives was assessed by Gorokhova et al. (2020), who studied the toxic properties of these compounds in intragastric intake experiments (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Analysis of Molecular Structure and Properties

The molecular structure and properties of related compounds have also been a focus of research. Poiyamozhi et al. (2012) conducted spectroscopic analysis (FTIR, FT-Raman,UV, and NMR) of 4-amino-5-chloro-2-methoxybenzoic acid, offering insights into the molecular structure and electronic properties (Poiyamozhi, Sundaraganesan, Karabacak, Tanrıverdi, & Kurt, 2012). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds.

Solubility and Chemical Reactions

Research into the solubility and chemical reactions of compounds similar to 4,5-Dichloro-2-methoxybenzoic acid is also prominent. For instance, the work of Liu et al. (2020) developed Abraham model correlations for solute transfer into various solvents, which is significant for understanding the solubility and reactivity of such compounds (Liu et al., 2020).

Water Treatment and Herbicide Management

Studies on water treatment and herbicide management often utilize compounds like 4,5-Dichloro-2-methoxybenzoic acid. Ghoshdastidar and Tong (2013) examined the treatment of dicamba using membrane bioreactor technology, an essential step for managing pesticide contamination in water bodies (Ghoshdastidar & Tong, 2013).

Safety and Hazards

4,5-Dichloro-2-methoxybenzoic acid is harmful to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant . In case of contact with skin or eyes, or if inhaled or ingested, immediate medical assistance should be sought .

作用機序

Target of Action

4,5-Dichloro-2-methoxybenzoic acid, also known as Dicamba, is a selective systemic herbicide . Its primary targets are annual and perennial broadleaf weeds . It acts by manipulating plant phytohormone responses .

Mode of Action

Dicamba’s mode of action involves the disruption of transport systems and interference with nucleic acid metabolism . It mimics the action of the endogenous auxin: indole acetic acid (IAA) . This leads to an increase in ethylene and abscisic acid production, which results in plant growth inhibition, senescence, and tissue decay .

Biochemical Pathways

It is known that dicamba’s action is similar to that of the endogenous auxin: indole acetic acid (iaa), suggesting that it may affect the same or similar pathways .

Pharmacokinetics

Dicamba is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is readily absorbed by roots, stems, foliage and then translocated to other plant parts .

Result of Action

The result of Dicamba’s action is the inhibition of plant growth, leading to senescence and tissue decay . This is achieved through the manipulation of plant phytohormone responses, specifically increasing ethylene and abscisic acid production .

Action Environment

The action of Dicamba can be influenced by environmental factors. For instance, its volatility can lead to off-target transport mechanisms such as spray drift, volatilization, and tank contamination . These factors can inadvertently cause Dicamba to migrate to non-targeted neighboring areas, damaging those plants .

特性

IUPAC Name |

4,5-dichloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFXTOLYBVHEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-methoxybenzoic acid | |

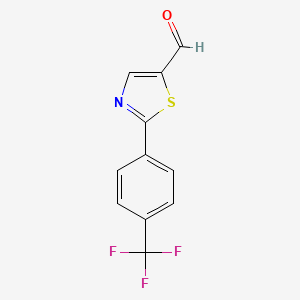

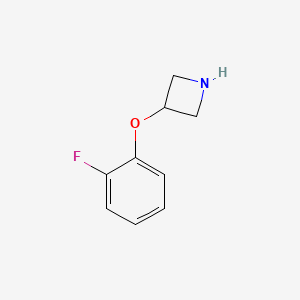

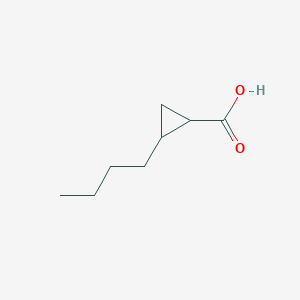

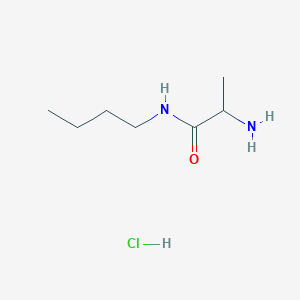

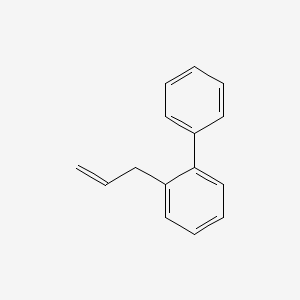

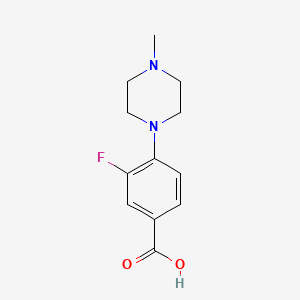

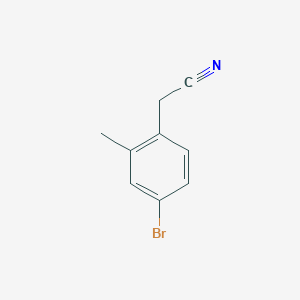

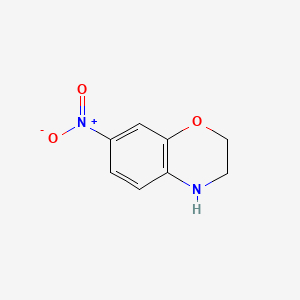

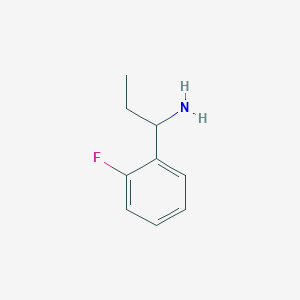

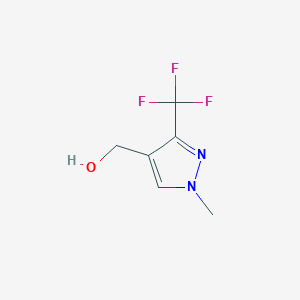

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid](/img/structure/B1343127.png)

![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1343140.png)

![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)